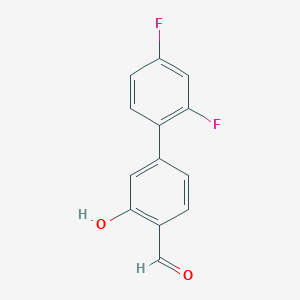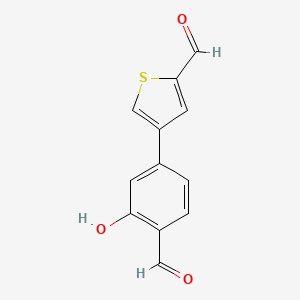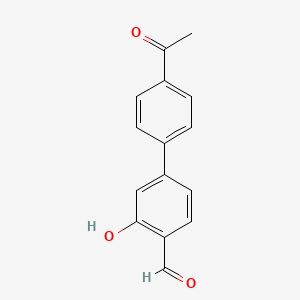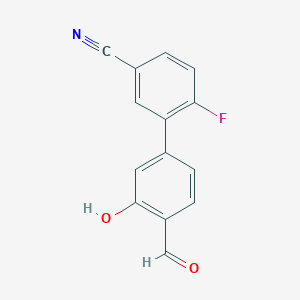
6-(2,5-Difluorophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,5-Difluorophenyl)-2-formylphenol, 95%, also known as 2,5-difluoro-6-formylphenol, is a synthetic compound composed of a phenol ring with a fluorine-containing substituent. It has a variety of applications in scientific research and is used in a range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
6-(2,5-Difluorophenyl)-2-formylphenol, 95%, is used in a variety of scientific research applications. It has been used in the study of the effects of fluoro-substituted phenols on the activity of enzymes, as well as in the study of the effects of fluoro-substituted phenols on cell membrane permeability. Additionally, it has been used in the synthesis of fluoro-substituted phenol derivatives, which have potential applications in the fields of drug design and delivery.
Wirkmechanismus
6-(2,5-Difluorophenyl)-2-formylphenol, 95%, is believed to act as a competitive inhibitor of enzymes and cell membrane transporters. It is thought to bind to the active sites of enzymes, blocking their activity and preventing them from performing their normal functions. Additionally, it is believed to act as a competitive inhibitor of cell membrane transporters, preventing the transport of molecules across the cell membrane.
Biochemical and Physiological Effects
6-(2,5-Difluorophenyl)-2-formylphenol, 95%, has been shown to inhibit the activity of enzymes and cell membrane transporters. It has also been shown to reduce the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of proteins. Additionally, it has been shown to reduce the permeability of cell membranes, resulting in decreased drug absorption and increased drug resistance.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(2,5-Difluorophenyl)-2-formylphenol, 95%, in laboratory experiments include its low cost, ease of synthesis, and its ability to inhibit the activity of enzymes and cell membrane transporters. However, there are some limitations to its use in laboratory experiments, including its potential to cause toxic effects in some organisms and its potential to interfere with the activity of other enzymes.
Zukünftige Richtungen
The potential future directions for the use of 6-(2,5-Difluorophenyl)-2-formylphenol, 95%, in scientific research include further studies of its effects on enzymes and cell membrane transporters, as well as its potential applications in drug design and delivery. Additionally, further studies of its potential toxic effects and its potential interactions with other enzymes could be beneficial. Additionally, further studies of its potential applications in the fields of gene therapy and biotechnology could be beneficial.
Synthesemethoden
The synthesis of 6-(6-(2,5-Difluorophenyl)-2-formylphenol, 95%phenyl)-2-formylphenol, 95%, is achieved through a two-step process. First, 6-(2,5-Difluorophenyl)-2-formylphenol, 95%benzaldehyde is reacted with an alcohol in the presence of an acid catalyst to form the corresponding aldehyde. This is then reacted with an aqueous solution of sodium hydroxide to produce the desired 6-(6-(2,5-Difluorophenyl)-2-formylphenol, 95%phenyl)-2-formylphenol, 95%.
Eigenschaften
IUPAC Name |
3-(2,5-difluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-9-4-5-12(15)11(6-9)10-3-1-2-8(7-16)13(10)17/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGOEFXEHRDULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)F)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685135 |
Source


|
| Record name | 2',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Difluorophenyl)-2-formylphenol | |
CAS RN |
1261890-24-7 |
Source


|
| Record name | 2',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














